Kinetic Isotope Effect (KIE) for Hydrogen Abstraction by Chlorine Atoms
In gas-phase reaction kinetics studies, the perdeuterated isotopologue (1,2-dichloroethane-d4) exhibits a significantly lower rate constant for deuterium abstraction compared to hydrogen abstraction from the non-deuterated analog. This kinetic isotope effect (KIE) quantifies the reduced reactivity of the C-D bond versus the C-H bond [1]. The derived Arrhenius parameters reveal a higher activation energy barrier for deuterium abstraction, which is critical for mechanistic studies and for understanding atmospheric and combustion processes [2].
| Evidence Dimension | Rate constant for H/D abstraction by Cl atoms |
|---|---|
| Target Compound Data | k_D = (1.73 ± 0.12) × 10⁻¹¹ exp(−1148 ± 16/T) cm³ molecule⁻¹ s⁻¹ (for 1,2-dichloroethane-d4) |
| Comparator Or Baseline | k_H = (1.99 ± 0.12) × 10⁻¹¹ exp(−777 ± 23/T) cm³ molecule⁻¹ s⁻¹ (for 1,2-dichloroethane-d0) |
| Quantified Difference | k_H / k_D = 2.7 at 298 K (calculated from reported expressions). A larger activation energy difference of 371/T for k_D vs. 777/T for k_H. |
| Conditions | Gas-phase reaction with chlorine atoms; temperature range 298–528.5 K; relative rate method. |
Why This Matters
This direct, quantitative comparison demonstrates the unique isotopic reactivity of the d4 isotopologue, enabling its use as a mechanistic probe in kinetic studies where the non-deuterated compound cannot provide this differentiation.
- [1] Wine, P. H.; Semmes, D. H. Experimental and theoretical studies of the reactions of chlorine atoms with 1,2-dichloroethane and 1,2-dichloroethane-d4 in the gas phase. The kinetics of hydrogen atom abstraction from the –CH2Cl group in chloroethane and 1,2-dichloroethane. Chem. Phys. Lett. 2014, 597, 86-93. View Source
- [2] Semantic Scholar. Rate constants and kinetic isotope effects for hydrogen/deuterium abstraction by chlorine atoms from the chloromethyl group in CH2ClCH2Cl, CD2ClCD2Cl, CH2ClCHCl2, and CH2ClCDCl2. 2014. View Source
